molecular formula C7H6BrNO3 B3027232 2-Bromo-5-methoxyisonicotinic acid CAS No. 1256789-55-5

2-Bromo-5-methoxyisonicotinic acid

Cat. No. B3027232
M. Wt: 232.03
InChI Key: FDIGCHSSJWSPEW-UHFFFAOYSA-N
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Patent
US09364482B2

Procedure details

N-BuLi (21.3 mL, 2.5 M in hexane, 53.2 mmol) was added dropwise to a solution of i-Pr2NH (5.9 g, 58.5 mmol) in THF (80 mL) at −78° C. The solution was stirred at 0° C. for 1 h. A solution of 2-bromo-5-methoxypyridine (10 g, 53.2 mmol) in THF (30 mL) was added dropwise to the LDA solution at −78° C. The mixture was stirred at −78° C. for 2 h and poured onto an excess of dry ice and allowed to warm to RT before being treated with NaOH (5% a.q., 100 mL). The mixture was washed with DCM and acidified to pH 4 by addition of HCl (6 N, 20 mL). The solids were collected by filtration to give the product of 2-bromo-5-methoxyisonicotinic acid (10 g, yield: 83%). 1H-NMR (DMSO-d6, 400 MHz) δ 8.34 (s, 1H), 7.70 (s, 1H), 3.92 (s, 3H). MS (M+H)+: 232/233.
[Compound]
Name
N-BuLi
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N(C(C)C)C(C)C.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][N:10]=1.[Li+].CC([N-]C(C)C)C.[C:25](=[O:27])=[O:26].[OH-].[Na+]>C1COCC1>[Br:8][C:9]1[CH:14]=[C:13]([C:12]([O:15][CH3:16])=[CH:11][N:10]=1)[C:25]([OH:27])=[O:26] |f:2.3,5.6|

Inputs

Step One
Name
N-BuLi
Quantity
21.3 mL
Type
reactant
Smiles
Name
Quantity
5.9 g
Type
reactant
Smiles
N(C(C)C)C(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
WASH
Type
WASH
Details
The mixture was washed with DCM
ADDITION
Type
ADDITION
Details
acidified to pH 4 by addition of HCl (6 N, 20 mL)
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C(=CN1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.